molecular formula C10H19NO2 B14198766 Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate CAS No. 832732-25-9

Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate

Cat. No.: B14198766
CAS No.: 832732-25-9
M. Wt: 185.26 g/mol
InChI Key: GPHWDEUOWQHODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes an ester functional group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is typically conducted at room temperature to avoid any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological molecules. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

832732-25-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate

InChI

InChI=1S/C10H19NO2/c1-5-11(9(3)4)8-7-10(12)13-6-2/h7-9H,5-6H2,1-4H3

InChI Key

GPHWDEUOWQHODU-UHFFFAOYSA-N

Canonical SMILES

CCN(C=CC(=O)OCC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.